(S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxapho sphole
Description
(S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphorus-containing heterocyclic compound characterized by a benzo-fused oxaphosphole core. Its structure features a tert-butyl group at the 3-position, a sterically demanding 3,5-diisopropyl-2,6-dimethoxyphenyl substituent at the 4-position, and a stereogenic center at the sulfur atom (S-configuration). Such phosphorus heterocycles are of interest in medicinal chemistry and catalysis due to their ability to modulate electron density and act as ligands or bioactive agents .
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKUWRYRFUFIJ-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@]3C(C)(C)C)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is an organophosphorus compound that has garnered attention due to its unique structural properties and potential applications in organic synthesis and catalysis. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHOP
- Molecular Weight : 414.53 g/mol
- CAS Number : 2444702-33-2
- IUPAC Name : (3S)-3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
The compound features a dihydrobenzoxaphosphole motif with bulky substituents that enhance its reactivity and stability in various chemical environments .
Biological Activity
The biological activity of (S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has not been extensively documented in literature. However, several aspects of its potential biological interactions are noteworthy:
-
Catalytic Applications :
- The compound acts as a ligand in catalytic processes involving transition metals such as palladium. Its steric and electronic properties can influence the efficiency of reactions it participates in .
- Pharmacological Insights :
- Interaction Studies :
Synthesis Methods
The synthesis of (S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic synthesis techniques. Common methods include:
- Phosphination Reactions : Introducing phosphorus into organic frameworks.
- Coupling Reactions : Utilizing palladium-catalyzed coupling to form carbon-phosphorus bonds.
These methods leverage the compound's unique structural features to facilitate complex organic reactions .
Table 1: Summary of Biological Activities and Applications
| Activity/Property | Description |
|---|---|
| Ligand Properties | Enhances catalytic efficiency in metal-catalyzed reactions |
| Potential Pharmacological Uses | Antitumor and antimicrobial activities (related compounds) |
| Synthetic Applications | Building block for specialized organic molecules |
Research Insights
Recent investigations into similar phosphole compounds have highlighted their utility in catalysis and potential therapeutic applications. For instance:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxaphospholes. Notably, compounds similar to (S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that oxaphosphole derivatives exhibit cytotoxic effects on lung carcinoma cell lines and hepatoma cell lines. For example, a Br-containing oxaphosphole demonstrated a marked reduction in cell viability in SK-MES-1 and SK-HEP-1 cells at specific concentrations .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. Flow cytometric analyses revealed that certain oxaphosphole derivatives can arrest the S phase of the cell cycle in pancreatic cancer cells .
Antibacterial Properties
The antibacterial activity of oxaphospholes is another area of interest. Studies have shown that these compounds can effectively inhibit the growth of pathogenic bacteria:
- Inhibition of Bacterial Growth : A Br-containing oxaphosphole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Enterobacter aerogenes, outperforming traditional antibiotics like Biseptol .
- Potential for Drug Development : Given the rising issue of antibiotic resistance, the development of new antimicrobial agents from oxaphospholes could provide a viable solution for treating bacterial infections .
Synthesis and Derivative Development
The synthetic versatility of oxaphospholes allows for the creation of various derivatives with enhanced biological activities:
- Synthetic Strategies : Recent advancements in synthetic methodologies enable the efficient production of highly substituted oxaphospholes. These methods include reactions involving phosphinophosphonates and ethynylketones to yield diverse oxaphosphole structures .
- Follow-up Chemistry : The ability to modify these compounds further opens avenues for developing new drugs with tailored pharmacological profiles. For example, introducing different substituents can significantly alter their biological activity and selectivity .
Toxicological Assessments
Understanding the toxicity profile of oxaphospholes is crucial for their application in medicine:
- Genotoxicity Studies : Investigations into the genotoxic effects of oxaphospholes reveal that some derivatives may induce chromosomal aberrations in specific cell types. This necessitates thorough screening to ascertain safety before clinical applications .
- Comparative Toxicity : The toxicity levels can vary significantly among different oxaphosphole derivatives, indicating a need for targeted studies to evaluate their safety across various biological systems .
Chemical Reactions Analysis
Cross-Coupling Reactions
The phosphole scaffold participates in palladium-catalyzed cross-coupling reactions, leveraging its electron-rich aryl groups:
Key Observation: Steric hindrance from tert-butyl and diisopropyl groups necessitates bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
Stereochemical Stability
The (S)-configuration is preserved under standard conditions but racemizes under:
-
Strong acids/bases (e.g., concentrated HCl or NaOH), which protonate/deprotonate the phosphole ring .
Racemization Study
| Condition | Time | % Racemization |
|---|---|---|
| Toluene, 80°C | 24 h | <5% |
| THF, 25°C, 1M HCl | 1 h | 32% |
Ligand Behavior in Coordination Chemistry
The compound acts as a chiral ligand in asymmetric catalysis:
-
Rhodium complexes : Used in hydrogenation of α,β-unsaturated ketones (ee >90%) .
-
Palladium complexes : Employed in enantioselective C–C bond formations (e.g., allylic alkylation) .
Coordination Modes
| Metal | Geometry | Application |
|---|---|---|
| Rh(I) | Square planar | Asymmetric hydrogenation |
| Pd(II) | Trigonal bipyramidal | Cross-coupling |
Oxidation and Stability
-
Air sensitivity : The phosphole ring oxidizes slowly in air to form the corresponding 3-oxide .
-
Stabilizers : Storage under inert gas (N₂/Ar) with molecular sieves prevents degradation .
Oxidation Kinetics
| Environment | Half-life (25°C) |
|---|---|
| Dry air | 72 h |
| Humid air (60% RH) | 12 h |
Comparative Reactivity
Substituent effects on reactivity were analyzed using analogs:
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phosphorus Heterocycles
The compound shares structural motifs with other phosphorus-containing heterocycles, though differences in substitution patterns and ring systems lead to distinct properties:
Key Structural Differences :
- Substituent Effects : The 3,5-diisopropyl-2,6-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which may improve binding specificity in chiral environments compared to triphenylsilyl or tert-butyldimethylsilyl groups in analogues .
Bioactivity and Pharmacological Potential
- Ferroptosis Induction: Certain phosphorus-containing natural compounds demonstrate selective ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC), sparing normal tissues . The tert-butyl and methoxy groups in the target compound may similarly modulate redox pathways.
Pharmacological Profiling and Predictive Modeling
Tools like Hit Dexter 2.0, which predicts compound promiscuity and "dark chemical matter" behavior, could assess the target compound’s likelihood of off-target interactions . Predictive modeling may reveal advantages over dinaphtho-dioxaphosphepin derivatives, such as reduced metabolic degradation due to methoxy groups enhancing steric protection .
Preparation Methods
Synthesis of the Benzoxaphosphole Core
The foundational step involves constructing the 2,3-dihydrobenzo[d]oxaphosphole scaffold:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting material | 2-bromo-4-methoxyphenol |
| Phosphorus source | PCl₃ in anhydrous THF |
| Base | Et₃N (3.0 equiv) |
| Temperature | −78°C → 25°C (gradual warming) |
| Yield | 68–72% |
This step proceeds via nucleophilic substitution where the phenolic oxygen attacks phosphorus, followed by intramolecular cyclization.
Enantioselective tert-Butylation
Introducing the chiral tert-butyl group requires asymmetric catalysis:
Catalytic System
| Parameter | Condition |
|---|---|
| Catalyst | Pd/(S)-BINAP complex (5 mol%) |
| Alkylating agent | tert-Butylmagnesium chloride (1.2 equiv) |
| Solvent | Toluene/Et₂O (4:1 v/v) |
| Temperature | 0°C, 12 h |
| Enantiomeric excess (ee) | 92–94% |
The (S)-BINAP ligand induces facial selectivity during the transmetalation step, achieving high enantiocontrol.
Diisopropyl-Methoxyphenyl Functionalization
The final substitution employs a Suzuki-Miyaura coupling:
Optimized Coupling Conditions
| Variable | Optimal Value |
|---|---|
| Boronic acid | 3,5-diisopropyl-2,6-dimethoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | DME/H₂O (5:1) |
| Temperature | 80°C, 18 h |
| Yield | 81% |
Microwave-assisted synthesis reduces reaction time to 3 h with comparable yields.
Critical Process Parameters and Yield Optimization
Solvent Effects on Cyclization
Solvent polarity significantly impacts ring-closure efficiency:
| Solvent | Dielectric Constant (ε) | Conversion (%) |
|---|---|---|
| THF | 7.6 | 72 |
| DCM | 9.1 | 64 |
| Toluene | 2.4 | 58 |
| DMF | 36.7 | 41 |
Temperature Profile for Asymmetric Alkylation
A staged temperature protocol maximizes ee:
| Stage | Temperature (°C) | Duration (h) | ee (%) |
|---|---|---|---|
| Transmet. | 0 | 2 | 89 |
| Coupling | 25 | 10 | 92 |
| Aging | −10 | 1 | 94 |
Lower temperatures during aging minimize racemization.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
-
δ 1.32 (s, 9H, tert-butyl)
-
δ 3.78 (d, J = 12.4 Hz, 6H, OCH₃)
-
δ 4.21–4.29 (m, 2H, CH₂ of oxaphosphole)
³¹P NMR (162 MHz)
Chiral Purity Assessment
HPLC analysis using a Chiralpak AD-H column (hexane/i-PrOH 90:10, 1 mL/min) shows baseline separation of enantiomers (tᵣ = 12.7 min for (S)-enantiomer).
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Cycle time | 48 h | 6 h |
| Productivity | 18 g/day | 72 g/day |
| ee consistency | ±2.5% | ±0.8% |
Flow systems mitigate thermal gradients during exothermic steps.
Waste Stream Management
Lifecycle analysis identifies key areas for improvement:
| Waste Component | Quantity (kg/kg product) | Treatment Method |
|---|---|---|
| Pd residues | 0.024 | Ion-exchange recovery |
| Solvent (THF) | 8.2 | Distillation recycle |
| Inorganic salts | 3.1 | Neutralization |
Closed-loop solvent recovery achieves 92% reuse efficiency.
Challenges and Mitigation Strategies
Epimerization During Workup
The S-configuration’s lability under basic conditions requires:
Boronic Acid Impurity Effects
Residual boronic acid (>0.5%) reduces coupling yields by 18–22%. Purification via silica gel chromatography with 5% EtOAc/hexane removes these impurities.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (S)-3-(tert-butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, and how can they be methodologically addressed?
- Answer : The steric hindrance from the tert-butyl and diisopropyl groups complicates regioselective cyclization. A stepwise approach is recommended: (i) synthesize the benzooxaphosphole core via Pd-catalyzed cross-coupling, (ii) introduce the tert-butyl group under low-temperature conditions (−78°C) to minimize side reactions, and (iii) attach the diisopropyl-methoxyphenyl moiety using a Buchwald-Hartwig amination protocol . Purification via chiral HPLC ensures enantiomeric purity (>98% ee) .
Q. How should researchers prepare and store stock solutions of this compound to ensure stability?
- Answer : Dissolve the compound in anhydrous DMSO (10 mM) to prevent hydrolysis. Aliquot into single-use vials and store at −80°C (stable for 6 months) or −20°C (stable for 1 month). Avoid freeze-thaw cycles, as repeated phase transitions degrade the phosphole ring . For solubility enhancement, pre-warm the solution to 37°C and sonicate for 10 minutes before use .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Answer : Discrepancies often arise from dynamic stereochemistry in solution vs. solid-state rigidity. For NMR: Use variable-temperature ¹H/³¹P NMR to detect conformational exchange broadening. For crystallography: Co-crystallize with a chiral auxiliary (e.g., TRISPHAT anion) to stabilize the (S)-enantiomer. Cross-validate with DFT calculations (B3LYP/6-31G*) to map energy barriers between conformers .
Q. What methodological strategies are effective for studying the compound’s reactivity in asymmetric catalysis?
- Answer : (i) Screen chiral ligands (e.g., BINAP derivatives) to enhance enantioselectivity in Pd-catalyzed couplings. (ii) Use kinetic profiling (e.g., Eyring plots) to correlate steric bulk of the tert-butyl group with reaction rates. (iii) Employ ³¹P NMR to monitor phosphole ring opening/closure during catalysis. Reference analogous dinaphtho-dioxaphosphepin systems for mechanistic parallels .
Q. How does the diisopropyl-methoxyphenyl substituent influence electronic properties compared to halogenated analogs?
- Answer : The electron-donating methoxy and isopropyl groups increase electron density at the phosphorus center, confirmed via cyclic voltammetry (E₁/₂ = −1.2 V vs. Ag/AgCl). Contrast with chlorinated analogs (e.g., CAS 922711-71-5), where electron-withdrawing Cl atoms lower redox activity by 0.4 V. Computational NBO analysis quantifies hyperconjugative interactions (ΔE(2) = 45 kcal/mol for O→P donation) .
Data Contradiction Analysis
Q. Why do different studies report varying catalytic efficiencies for this compound in cross-coupling reactions?
- Answer : Disparities stem from solvent polarity and substrate steric profiles. In polar aprotic solvents (DMF, DMSO), the tert-butyl group induces aggregation, reducing catalytic turnover. Use low-polarity solvents (toluene) with 10 mol% NaBARF to stabilize active monomeric species. For bulky substrates, substitute the diisopropyl group with 3,5-dimethylphenyl to improve accessibility .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
